molecular formula C22H18FN7O2 B2739681 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207015-11-9

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2739681
CAS RN: 1207015-11-9
M. Wt: 431.431
InChI Key: VOLQZHNZZYZZNB-UHFFFAOYSA-N
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Description

“6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a chemical compound with stimulant properties. It belongs to the pyrrolidinophenone series and is closely related to pyrovalerone. The compound’s structure consists of an aryl group, a ketone, and a pyrrolidinyl group, with a variable alkyl backbone. Notably, it has been associated with serious poisoning, including toxic liver damage and rhabdomyolysis .

Scientific Research Applications

Anticonvulsant and Antidepressant Activities One study discusses the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Compounds in this category showed significant efficacy in standard pharmacological tests, with certain derivatives exhibiting greater anticonvulsant activity compared to carbamazepine and potent antidepressant properties comparable to fluoxetine (Zhang et al., 2016).

Antimicrobial Activities Another research angle involves the synthesis and reactions leading to compounds with screened antimicrobial activities. For instance, triazolopyrimidines and related compounds have been evaluated for their effectiveness against various microbial strains, indicating potential as antimicrobial agents. This includes efforts to identify novel structures with enhanced activity against resistant strains (Farghaly, 2008).

Synthesis and Structural Analysis The synthesis of novel compounds within this chemical class often includes comprehensive structural analysis, such as X-ray diffraction and spectroscopic techniques. Such studies not only elucidate the chemical structure but also contribute to the understanding of their functional properties, including interactions at the molecular level (Lahmidi et al., 2019).

Chemical Synthesis and Reactivity Research into the chemical synthesis and reactivity of these compounds provides insights into their potential applications in various fields, including the development of novel pharmaceuticals and agrochemicals. Studies explore different synthetic routes and chemical transformations, highlighting the versatility and potential utility of triazolopyrimidines and related structures in scientific research (Cong et al., 2014).

Biological Evaluation for Agrochemical Use Additionally, some compounds in this class have been evaluated for their potential use as agrochemicals, particularly as antifungal agents. The identification of derivatives with significant antifungal activity against various plant pathogens suggests the application of these chemicals in protecting crops from fungal diseases (Chen et al., 2008).

properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O2/c1-13-3-6-16(9-14(13)2)20-25-18(32-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-15-4-7-17(23)8-5-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLQZHNZZYZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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